

An In-Depth Technical Guide to the Physical Properties of **cis-4-Heptenal**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Heptenal*

Cat. No.: B13408354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal is an unsaturated aldehyde that is of significant interest in the fields of flavor chemistry, food science, and atmospheric chemistry.^[1] It is a key volatile compound responsible for the characteristic aromas of various food products and is also a product of lipid peroxidation.^[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in areas such as drug delivery systems, formulation science, and toxicology. This technical guide provides a comprehensive overview of the physical properties of **cis-4-Heptenal**, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Physical Properties of **cis-4-Heptenal**

The physical properties of **cis-4-Heptenal** have been determined by various analytical methods. A summary of these properties is presented in the tables below.

General Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[2]
Molecular Weight	112.17 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[2][3]
Odor	Fatty, green, vegetable	[4]

Physicochemical Properties

Property	Value	Conditions	Reference
Boiling Point	60 °C	at 30 mmHg	[2]
151.6 °C	at 760 mmHg	[5]	
161.22 °C	[3]		
Melting Point	-53.35 °C	(estimate)	[5]
Density	0.847 g/mL	at 25 °C	[4]
0.843-0.855 g/mL	[2]		
Refractive Index	1.434	at 20 °C	[4]
1.432-1.436	[2]		
Solubility	Soluble in alcohol and most fixed oils; insoluble in water.	[2]	

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of **cis-4-Heptenal** is essential for its characterization and application. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like **cis-4-Heptenal**, several methods can be employed.[6]

Method: Simple Distillation[7][8][9]

This method is suitable for determining the boiling point of a pure liquid.[7][8][9]

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
- Procedure:
 - Place a small volume of **cis-4-Heptenal** in the distillation flask along with a few boiling chips to ensure smooth boiling.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Begin heating the flask gently.
 - Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
 - The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[10][11][12][13][14]

Method: Pycnometer[10][11][12][13][14]

- Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a constant temperature water bath.
- Procedure:

- Clean and dry the pycnometer and weigh it accurately (m_1).
- Fill the pycnometer with distilled water of a known density (ρ_{water}) at a specific temperature and weigh it again (m_2). The volume of the pycnometer (V) can be calculated as $V = (m_2 - m_1) / \rho_{\text{water}}$.
- Empty and dry the pycnometer, then fill it with **cis-4-Heptenal** and weigh it (m_3).
- The density of **cis-4-Heptenal** (ρ_{sample}) is then calculated using the formula: $\rho_{\text{sample}} = (m_3 - m_1) / V$.
- All measurements should be carried out at a constant temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for this measurement.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Method: Abbe Refractometer[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.
- Procedure:
 - Calibrate the refractometer using a standard liquid with a known refractive index.
 - Place a few drops of **cis-4-Heptenal** onto the surface of the prism.
 - Close the prism and allow the sample to spread into a thin film.
 - Adjust the light source and the refractometer's eyepiece to bring the boundary line between the light and dark fields into sharp focus.
 - Align the boundary line with the crosshairs in the eyepiece.
 - Read the refractive index value directly from the instrument's scale.

- The measurement should be performed at a constant temperature, as the refractive index is temperature-dependent.

Formation Pathway of cis-4-Heptenal

cis-4-Heptenal is a known product of the oxidation of polyunsaturated fatty acids, such as linoleic acid.[20][21][22] The following diagram illustrates the simplified pathway of its formation through lipid peroxidation.[23][24][25][26][27]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]
- 2. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bedoukian.com [bedoukian.com]
- 4. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vernier.com [vernier.com]
- 8. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determining the density of liquids using the pycnometer after Gay-Lussac - Determining the density of liquids using the pycnometer after Gay-Lussac - Measuring volume and

density - Measuring methods - Mechanics - Physics Experiments - Physics [leybold-shop.com]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. che.utah.edu [che.utah.edu]
- 13. scribd.com [scribd.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. refractometer.pl [refractometer.pl]
- 16. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 18. hinotek.com [hinotek.com]
- 19. photonics.com [photonics.com]
- 20. Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]
- 24. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Lipid Peroxidation-Derived α , β -Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. longdom.org [longdom.org]
- 27. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of cis-4-Heptenal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13408354#physical-properties-of-cis-4-heptenal\]](https://www.benchchem.com/product/b13408354#physical-properties-of-cis-4-heptenal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com